molecular formula C17H16BrNO3 B12878989 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 882854-43-5

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12878989
CAS No.: 882854-43-5
M. Wt: 362.2 g/mol
InChI Key: GCDCKNDEFSQREQ-UHFFFAOYSA-N
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Description

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxybenzaldehyde and 7-bromo-2,3-dihydroquinolin-4(1H)-one.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various substituted quinolinones.

Scientific Research Applications

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom but shares a similar core structure.

    7-Chloro-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.

    7-Fluoro-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: Contains a fluorine atom in place of bromine.

Uniqueness

The presence of the bromine atom in 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can influence its reactivity and biological activity, making it unique compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can affect the compound’s properties and applications.

Properties

CAS No.

882854-43-5

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

7-bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C17H16BrNO3/c1-21-15-4-3-5-16(22-2)17(15)13-9-14(20)11-7-6-10(18)8-12(11)19-13/h3-8,13,19H,9H2,1-2H3

InChI Key

GCDCKNDEFSQREQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2CC(=O)C3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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